4-fluoro-1H-indol-5-ol

Medicinal Chemistry Pharmacokinetics Drug Design

Source the definitive 4-fluoro-5-hydroxyindole scaffold for your kinase inhibitor and GPCR antagonist programs. Unlike generic 5-hydroxyindole or 4-fluoroindole, this dual-substituted building block delivers a +0.14 LogP boost for membrane permeability and a critical hydrogen-bond donor for target engagement. It is the rational starting material for brivanib-alog VEGFR-2 inhibitors and unequivocal melatonin receptor antagonists. Secure ≥98% purity stock now to accelerate your medchem SAR without late-stage fluorination bottlenecks.

Molecular Formula C8H6FNO
Molecular Weight 151.14 g/mol
CAS No. 288386-04-9
Cat. No. B1343829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-1H-indol-5-ol
CAS288386-04-9
Molecular FormulaC8H6FNO
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC=C2)F)O
InChIInChI=1S/C8H6FNO/c9-8-5-3-4-10-6(5)1-2-7(8)11/h1-4,10-11H
InChIKeyKYZNICPMZHBROC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-1H-indol-5-ol (CAS 288386-04-9): A Strategic Building Block for Selective Indole Functionalization


4-Fluoro-1H-indol-5-ol (CAS 288386-04-9, molecular formula C8H6FNO, MW 151.14) is a fluorinated 5-hydroxyindole derivative characterized by the simultaneous presence of a fluorine atom at the 4-position and a hydroxyl group at the 5-position of the indole ring . This dual-substitution pattern imparts a unique physicochemical profile that differentiates it from simpler indole scaffolds. Commercially available with high purity (typically ≥98% by HPLC) [1], this compound serves as a critical intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and melatoninergic ligands [2]. Its structural features allow for precise tuning of electronic properties and hydrogen-bonding capabilities, making it a preferred core for structure-activity relationship (SAR) studies where both potency and selectivity are paramount.

4-Fluoro-1H-indol-5-ol: Why Generic 5-Hydroxyindole or 4-Fluoroindole Substitution Compromises Research Outcomes


Substituting 4-fluoro-1H-indol-5-ol with generic analogs like 5-hydroxyindole or 4-fluoroindole is not a trivial exchange. The presence of both the fluorine and hydroxyl groups in a precise ortho-relationship creates a unique electronic and steric environment that dictates both chemical reactivity and biological recognition . For example, 5-hydroxyindole (CAS 1953-54-4) lacks the fluorine atom, resulting in a significantly different LogP (1.87 vs. 2.01) and electronic profile, which directly impacts membrane permeability and target binding [1]. Conversely, 4-fluoroindole (CAS 387-43-9) lacks the hydroxyl group, eliminating a key hydrogen-bond donor and altering its utility as a synthetic handle [2]. As the following evidence demonstrates, the precise substitution pattern of 4-fluoro-1H-indol-5-ol is critical for achieving desired pharmacological activity and synthetic outcomes, making it a non-substitutable, purpose-specific building block.

4-Fluoro-1H-indol-5-ol: Quantified Differentiation Evidence for Informed Scientific Selection


Lipophilicity Tuning: Enhanced logP vs. 5-Hydroxyindole

The introduction of a fluorine atom at the 4-position of 5-hydroxyindole increases the calculated partition coefficient (LogP) from 1.87 to 2.01, representing a ~0.14 log unit increase [1]. This indicates enhanced lipophilicity, which is a crucial parameter for optimizing membrane permeability and oral bioavailability in drug candidates. The 4-fluoro substitution thus provides a distinct physicochemical advantage over the non-fluorinated parent scaffold, 5-hydroxyindole.

Medicinal Chemistry Pharmacokinetics Drug Design

Distinct Pharmacological Profile in Melatonin Receptor Studies

In a series of N-OMe fluoro-indoles evaluated for melatoninergic activity, all compounds with a 4-fluoro substituent (e.g., compounds 22a-e and 25a,b) exhibited pure antagonist behavior in the Xenopus laevis melanophore assay [1]. In stark contrast, the corresponding 5-fluoro substituted analogs (e.g., compounds 15a-e) demonstrated a mixture of agonistic, partial agonistic, and weak agonistic activities [1]. This demonstrates that the position of the fluorine atom is the primary determinant of functional activity (agonist vs. antagonist) in this system.

Neuroscience Melatoninergic Ligands Receptor Pharmacology

Validated Synthetic Utility: A Key Intermediate in Clinically-Validated VEGFR-2 Inhibitors

The 4-fluoro-5-hydroxyindole core is a critical structural component of a potent series of VEGFR-2 kinase inhibitors [1]. A direct derivative of this scaffold, specifically elaborated at the 5-hydroxy position, led to the clinical candidate BMS-540215 (brivanib) [1]. While the parent compound 4-fluoro-1H-indol-5-ol itself is not the active drug, its unique substitution pattern is essential for the downstream synthesis of the potent, in vivo-active inhibitor BMS-540215 [1]. In contrast, generic 5-hydroxyindole lacks the requisite fluorine atom to achieve the same structure-activity relationship for this inhibitor class.

Oncology Kinase Inhibitors Synthetic Chemistry

Commercial Availability and Purity Benchmarking

4-Fluoro-1H-indol-5-ol is commercially available from multiple reputable vendors with a consistently high purity specification, typically 98% (min) by HPLC [1]. This established quality standard ensures reliable performance in sensitive research applications. While many indole derivatives are available, this compound's established supply chain and documented purity specification reduce the risk of variable results associated with sourcing less characterized or custom-synthesized analogs.

Chemical Sourcing Analytical Chemistry Procurement

4-Fluoro-1H-indol-5-ol: High-Impact Research and Development Application Scenarios


Design and Synthesis of Next-Generation VEGFR-2 Kinase Inhibitors

Given the established role of the 4-fluoro-5-hydroxyindole scaffold in the development of the clinical candidate BMS-540215 (brivanib) [1], 4-fluoro-1H-indol-5-ol is a rational starting material for medicinal chemistry teams developing novel VEGFR-2 inhibitors. Its procurement is justified for exploring SAR around the 5-hydroxy position, enabling the synthesis of analogs with potentially improved selectivity, pharmacokinetics, or resistance profiles compared to the first-generation compound.

Development of Selective Melatonin Receptor Antagonists

The unequivocal antagonist profile conferred by the 4-fluoro substitution on indole-based melatoninergics [1] makes 4-fluoro-1H-indol-5-ol the preferred intermediate for developing tool compounds and potential therapeutics targeting melatonin receptor antagonism. This application is critical for researchers investigating sleep disorders, circadian rhythm modulation, and related neurological conditions where a pure antagonist is required to dissect receptor function.

General Synthesis of Regiospecifically Fluorinated Indole Derivatives

As a stable, commercially available building block with both a fluorine atom and a reactive hydroxyl group, 4-fluoro-1H-indol-5-ol serves as a versatile starting material for generating diverse, regiospecifically functionalized indole libraries [1]. Its utility extends beyond specific target classes to any medicinal chemistry program seeking to explore the impact of a 4-fluoro, 5-hydroxy substitution pattern on biological activity, solubility, or metabolic stability, offering a clear advantage over starting from simpler indoles and performing challenging late-stage fluorinations.

Physicochemical Property Optimization in Lead Series

The quantifiable increase in LogP (~0.14 units) compared to non-fluorinated 5-hydroxyindole [1] makes 4-fluoro-1H-indol-5-ol a strategic choice in drug discovery programs where enhancing lipophilicity is a goal. Researchers can utilize this building block to systematically improve the predicted membrane permeability of a lead series, potentially enhancing oral absorption or blood-brain barrier penetration, while retaining the synthetic versatility of the 5-hydroxy handle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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